molecular formula C₁₀H₁₁NO₄ B134126 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol CAS No. 5395-47-1

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol

Cat. No. B134126
CAS RN: 5395-47-1
M. Wt: 209.2 g/mol
InChI Key: FDLWTEUMNRJFCS-ALCCZGGFSA-N
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Description

The compound 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol is a methoxyphenolic compound that is structurally related to various other compounds studied for their chemical properties and reactivity. While the specific compound is not directly studied in the provided papers, related compounds such as 4-methoxyphenol and its derivatives have been synthesized and characterized, providing insights into the potential behavior and applications of the compound of interest .

Synthesis Analysis

The synthesis of related methoxyphenolic compounds often involves multi-step reactions, including nitration, reduction, and complexation with metals. For instance, 4-methoxy-1-nitrobenzene can be synthesized from 4-chloro-1-nitrobenzene, followed by reduction to form an intermediate which is then converted to 4-methoxyphenol . Similarly, 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols have been synthesized and characterized, indicating the versatility of methoxyphenolic compounds in forming complexes with transition metals . These studies suggest that the synthesis of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol would likely involve careful control of reaction conditions to achieve the desired nitro and methoxy substitutions on the phenol ring.

Molecular Structure Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize the molecular structure of methoxyphenolic compounds. For example, the electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol has been characterized using density functional theory (DFT) and compared with experimental spectra . These techniques could be applied to determine the structure of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol and to confirm the presence of functional groups and their interactions.

Chemical Reactions Analysis

Methoxyphenolic compounds can undergo various chemical reactions, including complexation with metals and oxidation. The complexation behavior of related compounds with Zn(II) ions has been studied, showing that different substituents on the phenol ring can affect the nature of the resulting complex . Additionally, the atmospheric oxidation of 4-(2-Methoxyethyl) phenol by OH radicals has been investigated, revealing potential reaction pathways and products such as ketene, phenyldiketones, and nitrophenol compounds . These findings provide a basis for understanding the reactivity of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenolic compounds are influenced by their molecular structure. The thermodynamic properties and non-linear optical properties of tautomeric forms of related compounds have been studied using computational methods, indicating the potential for applications in materials science . The antibacterial activity of some methoxyphenolic compounds and their metal complexes has also been evaluated, suggesting potential biomedical applications . These studies imply that 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol could exhibit interesting physical, chemical, and biological properties worthy of further investigation.

Scientific Research Applications

Atmospheric Nitrophenols Formation and Impact

Nitrophenols, including derivatives similar to 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol, have been studied for their atmospheric presence and formation mechanisms. These compounds are generated through direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, a related process, occurs both in gas and liquid phases, leading to various nitrophenol derivatives. These findings are significant for understanding atmospheric chemistry and assessing the environmental impact of nitrophenols, which include their roles as pollutants and their involvement in atmospheric chemical reactions (Harrison et al., 2005).

Phenolic Compounds in Health and Disease

Phenolic compounds, like the discussed 2-methoxy derivative, are known for their health benefits. Studies have highlighted the potential of phenolic compounds in treating diabetes, liver steatosis, and dyslipidemia. The presence of methoxyl groups, as seen in pterostilbene (a compound closely related to the discussed phenol), enhances bioavailability and offers significant therapeutic benefits in preventing various diseases, illustrating the importance of these compounds in medical research and their potential therapeutic applications (Gómez-Zorita et al., 2019).

Catalytic Oxidation of Lignins

In the context of lignin valorization, the catalytic oxidation of lignin model compounds, which resemble the structure of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol, into value-added chemicals like aromatic aldehydes has been extensively reviewed. This research underscores the mechanisms and process trends in transforming lignin, a major plant biomass component, highlighting the potential of such phenolic compounds in developing sustainable chemical processes and materials (Tarabanko & Tarabanko, 2017).

Anticancer Properties of Eugenol

Eugenol, a phenolic compound structurally related to 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol, has been reviewed for its anticancer properties. The compound exhibits various mechanisms, including inducing cell death, cell cycle arrest, and inhibition of migration, metastasis, and angiogenesis across several cancer cell lines. This body of research underscores the potential of phenolic compounds in cancer treatment, suggesting avenues for the application of similar compounds in therapeutics (Zari et al., 2021).

Environmental Remediation

The adsorption behavior of phenols, including nitrophenol derivatives on activated carbon, has been studied to understand the removal of these compounds from aqueous solutions. Such research is crucial for environmental remediation efforts, particularly in treating water contaminated with phenolic compounds, which are considered hazardous pollutants (Kumar et al., 2007).

properties

IUPAC Name

2-methoxy-4-[(Z)-2-nitroprop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLWTEUMNRJFCS-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol

CAS RN

5395-47-1
Record name NSC57759
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC3298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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